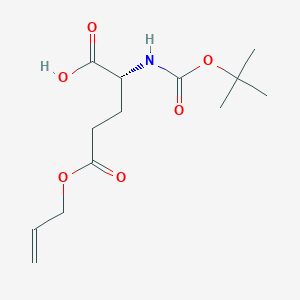

BOC-D-GLU(OALL)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYUMCXQWYCAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679040 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259221-91-5 | |

| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259221-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to BOC-D-GLU(OALL)-OH: Properties, Applications, and Protocols

Introduction

(2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, commonly abbreviated as BOC-D-GLU(OALL)-OH, is a synthetically versatile amino acid derivative of significant interest to researchers in peptide synthesis, drug development, and medicinal chemistry.[1][2] Its unique trifunctional nature, featuring a free carboxylic acid, an acid-labile tert-butyloxycarbonyl (Boc) protected amine, and a γ-carboxyl group masked as a palladium-labile allyl ester, makes it an exemplary building block for constructing complex molecular architectures.[3] This strategic arrangement of orthogonal protecting groups allows for precise, sequential chemical manipulations, which is critical in the multi-step synthesis of modified peptides and other bioactive molecules.[4][5] This guide provides an in-depth analysis of its chemical properties, explores its core applications, and offers detailed, field-proven experimental protocols for its use.

Core Chemical and Physical Properties

The utility of this compound in a laboratory setting is defined by its specific physicochemical characteristics. These properties dictate its solubility, reactivity, and handling requirements. A summary of its key attributes is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 259221-91-5 | [6] |

| Molecular Formula | C₁₃H₂₁NO₆ | [1] |

| Molecular Weight | 287.31 g/mol | [7][8] |

| Appearance | White solid | [1] |

| Purity | ≥98% (HPLC) | |

| Melting Point | 43-49 °C | [1] |

| Boiling Point | 448.3 ± 45.0 °C (Predicted) | |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C |

Structural Analysis and Orthogonal Protection Strategy

The synthetic power of this compound stems directly from its molecular structure, which is engineered for selective reactivity. Each functional group serves a distinct purpose, governed by a specific class of protecting group. This "orthogonal" protection scheme is the cornerstone of its utility.[4][9]

-

α-Carboxylic Acid (-OH): This functional group is the primary site for peptide bond formation. It is readily activated by standard coupling reagents (e.g., HBTU, HATU) to react with the free amine of a growing peptide chain.[10][11]

-

α-Amino Group (-NH-Boc): The amine is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be selectively and cleanly removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[12] This acid lability is orthogonal to the conditions required to remove the allyl group.

-

γ-Carboxylic Acid (-OAll): The side-chain carboxyl group is protected as an allyl ester. The allyl group is exceptionally stable to both the basic conditions used in Fmoc-based synthesis and the acidic conditions used for Boc removal. It can be selectively cleaved under very mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger.[13][14][15]

This multi-layered protection strategy enables chemists to deprotect and modify specific sites on the molecule in any desired order without affecting other protected functionalities.[9][16]

Synthetic Applications and Field-Proven Insights

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules.[2][10] Its utility allows for several advanced synthetic strategies:

-

On-Resin Side-Chain Modification: After incorporating this compound into a peptide sequence and extending the chain, the allyl group can be removed on the solid support.[3] This exposes a free carboxylic acid on the glutamic acid side chain, which can then be used for branching, cyclization (e.g., forming a lactam bridge with a lysine side chain), or conjugation to other molecules like reporter tags or polyethylene glycol (PEG).[10]

-

Synthesis of Depsipeptides: Depsipeptides contain at least one ester bond in their backbone instead of an amide bond. The selective deprotection of the allyl group allows the resulting carboxylate to be coupled with a hydroxyl group, a key step in the synthesis of these complex natural products.

-

Enhanced Proteolytic Stability: The incorporation of D-amino acids, such as this D-glutamic acid derivative, into a peptide sequence significantly increases its resistance to degradation by proteases in vivo.[10] This is a critical strategy for extending the half-life of peptide-based therapeutics.

Expert Insight: The choice of a Boc/Allyl protection scheme over the more common Fmoc/tBu strategy is often driven by the need for on-resin, side-chain chemistry that is incompatible with the basic conditions (piperidine) used for Fmoc removal or the strong acid used for final cleavage and tBu removal. The mildness of palladium-catalyzed deallylation preserves many other sensitive functional groups.[13][17][18]

Experimental Protocols

The following protocols are provided as a guide for the incorporation and selective deprotection of this compound in a typical synthetic workflow.

Protocol 1: Incorporation into a Peptide Sequence via SPPS (Boc Chemistry)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

This compound (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Activation: In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction and the absence of free primary amines.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Deprotection (Next Cycle): To continue chain elongation, the N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for 5 minutes, followed by a 25-minute treatment.

Protocol 2: Selective On-Resin Deprotection of the Allyl Ester

This protocol describes the removal of the side-chain allyl group to expose the γ-carboxylic acid while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the Glu(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents)

-

Phenylsilane (PhSiH₃) (25 equivalents) or another suitable scavenger like morpholine.

-

Anhydrous, degassed DCM or THF

-

Argon or Nitrogen atmosphere

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen). Drain the solvent.

-

Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ in anhydrous, degassed DCM. The solution should be a vibrant yellow.

-

Deprotection Reaction: Add the palladium catalyst solution to the resin, followed by the addition of the phenylsilane scavenger.

-

Agitation: Agitate the reaction mixture gently under an inert atmosphere for 2 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

-

Washing: After the reaction is complete, drain the solvent and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:

-

DCM (5x)

-

0.5% DIPEA in DMF (3x)

-

0.5% Sodium diethyldithiocarbamate in DMF (3x) - this chelates and removes residual palladium.

-

DMF (5x)

-

DCM (5x)

-

-

Verification: The resin now possesses a free side-chain carboxyl group, ready for subsequent modification.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety practices for chemical reagents.[19]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or fume hood.[19][20]

-

Storage: Keep the container tightly closed and store in a cool, dry place. Recommended storage is at 2-8°C.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling large quantities where dust may be generated, a dust mask is recommended.[19][20]

Conclusion

This compound is a high-value chemical tool for synthetic chemists. Its well-defined orthogonal protecting group strategy provides the control and flexibility required for the synthesis of complex, modified peptides and other organic molecules. By enabling selective, on-resin manipulations and enhancing the proteolytic stability of the final product, it serves as a critical building block in the advancement of drug discovery and materials science. Understanding its core properties and the causality behind the experimental protocols is key to leveraging its full synthetic potential.

References

-

Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Available at: [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. Available at: [Link]

-

PubMed. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Available at: [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

-

PubChem. (n.d.). N-Boc-D-glucosamine. Available at: [Link]

-

AAPPTec. (n.d.). Safety Data Sheet - Fmoc-Glu(OtBu)-OH. Available at: [Link]

-

Tetrahedron. (n.d.). 259221-91-5 | this compound. Available at: [Link]

-

PubMed Central. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Available at: [Link]

-

Biotage. (2020). SAFETY DATA SHEET Fmoc-Glu(OAll)-OH. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Boc-D-glutamic acid g-allyl ester. Available at: [Link]

-

The Journal of Organic Chemistry. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. Available at: [Link]

-

PubChem. (n.d.). Fmoc-D-Gly(allyl)-Phe-Gly-OH. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 259221-91-5 | this compound | Tetrahedron [thsci.com]

- 7. This compound | 259221-91-5 [m.chemicalbook.com]

- 8. 3D-FB49541 - boc-d-glutamic-acid-allyl-ester | 259221-91-5 [cymitquimica.com]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Buy N-Boc-D-glucosamine | 75251-80-8 [smolecule.com]

- 13. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biosynth.com [biosynth.com]

- 17. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 18. Allyl Ethers [organic-chemistry.org]

- 19. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 20. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-D-Glu(OAll)-OH: A Versatile Building Block for Advanced Peptide Therapeutics

Abstract

This technical guide provides a comprehensive overview of (2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, commonly known as Boc-D-Glu(OAll)-OH. This specialized amino acid derivative is a pivotal tool for researchers, chemists, and drug development professionals engaged in the synthesis of complex peptide-based therapeutics. We will delve into its fundamental physicochemical properties, the strategic rationale for its use, and detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). The guide elucidates how the unique combination of a D-enantiomeric core, an acid-labile Boc protecting group, and an orthogonally removable Allyl side-chain protecting group enables the design of peptides with enhanced proteolytic stability and sophisticated molecular architectures, such as cyclic or branched structures.

Core Physicochemical Properties

This compound is a white solid at room temperature. Its molecular structure and properties are precisely defined, providing a reliable foundation for its use in exacting synthetic chemistry applications. A summary of its key identifiers and characteristics is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 287.31 g/mol | [1] |

| Molecular Formula | C₁₃H₂₁NO₆ | |

| CAS Number | 259221-91-5 | [1][2] |

| Synonyms | (2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; Boc-D-glutamic acid 5-allyl ester; N-Boc-D-glutamic acid γ-allyl ester | |

| Typical Purity | ≥98% (by HPLC) | |

| Recommended Storage | 2-8°C | [1] |

The Scientific Rationale: A Trifecta of Strategic Design

The utility of this compound in modern drug development stems from three distinct, yet synergistic, molecular features. Understanding the causality behind these features is crucial for leveraging this reagent to its full potential.

The Boc Protecting Group: A Foundation of Boc-SPPS

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group. In the widely used Boc/Bzl protection strategy for SPPS, the Boc group is selectively removed at the beginning of each coupling cycle under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[3][4] This deprotection generates a free amine, which is then ready to form a peptide bond with the next activated amino acid. The key advantage is its stability under the basic or neutral conditions required for peptide coupling, ensuring the integrity of the N-terminus until the next cycle.[][]

D-Enantiomer Configuration: Engineering for Stability

Native peptides are composed of L-amino acids and are often rapidly degraded in the body by proteases, which are stereospecific enzymes.[7] The incorporation of D-amino acids, such as the D-glutamic acid core of this molecule, renders the resulting peptide significantly more resistant to this enzymatic degradation.[7] This enhanced proteolytic stability translates directly to a longer in vivo half-life and improved bioavailability, which are critical attributes for effective peptide therapeutics.[7]

The Allyl (OAll) Group: The Power of Orthogonal Protection

This is arguably the most powerful feature of this compound. The allyl ester protecting the γ-carboxyl side chain is stable to the acidic conditions used to remove the N-terminal Boc group and the strong acids (like HF) often used for final cleavage from the resin in Boc-SPPS.[3][8] This protection scheme is termed "orthogonal" because the allyl group can be selectively removed using a completely different set of chemical conditions: palladium(0)-catalyzed allylic rearrangement in the presence of a scavenger.[7][8]

This orthogonal strategy unlocks the ability to perform chemical modifications on the glutamic acid side chain while the peptide remains securely anchored to the solid support. This enables advanced design strategies that are otherwise difficult to achieve:

-

On-Resin Cyclization: The newly exposed side-chain carboxyl group can be coupled with a deprotected side-chain amine (e.g., from a Lysine or Ornithine residue) to form a lactam bridge, creating a cyclic peptide.[7] Cyclization is a proven strategy to improve receptor affinity, selectivity, and metabolic stability.

-

Peptide Branching and Conjugation: The free carboxyl group can serve as a handle for attaching other molecules, such as polyethylene glycol (PEG), lipids, carbohydrates, or even another peptide chain, allowing for the creation of highly complex and functional biomolecules.[7]

Caption: Orthogonal protection scheme of this compound.

Experimental Protocols

The following protocols are provided as a guide for experienced laboratory professionals. All operations should be performed in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol for Incorporation via Boc-SPPS

This protocol outlines a standard manual coupling cycle for introducing a this compound residue into a peptide sequence on a solid support (e.g., MBHA resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 15 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 2 minutes to neutralize the trifluoroacetate salt. Wash the resin with DMF (5x).[3]

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve this compound (3 eq. relative to resin substitution), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal volume of DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Coupling Confirmation: Wash the resin with DMF (3x). Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Caption: Standard Boc-SPPS cycle for amino acid incorporation.

Protocol for Selective On-Resin Allyl Group Deprotection

This protocol describes the selective removal of the allyl protecting group from the D-glutamic acid side chain. This procedure must be performed under an inert atmosphere.

Materials:

-

Peptide-resin containing the this compound residue (N-terminus should be Boc-protected)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane (PhSiH₃) or Morpholine

-

Anhydrous, degassed Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes in a sealed reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

-

Deprotection Cocktail: In a separate flask under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.2 eq.) and phenylsilane (e.g., 20 eq.) in anhydrous, degassed DCM. The solution should be a clear, light yellow.

-

Reaction: Add the deprotection cocktail to the swollen resin. Agitate the slurry under the inert atmosphere for 2-3 hours at room temperature. The resin may develop a dark or orange color, which is normal.

-

Washing: Drain the deprotection solution and wash the resin extensively. A typical wash sequence is:

-

DCM (5x)

-

0.5% (w/v) Sodium diethyldithiocarbamate in DMF (3x, 15 min each) to chelate and remove residual palladium.

-

0.5% (v/v) DIEA in DMF (3x)

-

DMF (5x)

-

DCM (5x)

-

-

Confirmation: The resin now contains a peptide with a free carboxylic acid on the D-glutamic acid side chain, ready for subsequent modification.

Safety and Handling

This compound is a chemical reagent intended for laboratory use by trained personnel. A full Safety Data Sheet (SDS) should be consulted before use.[9] General precautions include:

-

Handling: Keep away from heat and sources of ignition. Avoid breathing dust.[9]

-

Personal Protective Equipment (PPE): Wear appropriate splash goggles, gloves, and a lab coat.[9]

-

Spills: Use appropriate tools to collect spilled material into a waste disposal container.[9]

-

Storage: Keep the container tightly closed and store in a refrigerator at the recommended 2-8°C.[9]

Conclusion

This compound is more than a simple amino acid; it is a sophisticated chemical tool that empowers the design of next-generation peptide drugs. By providing a stable D-amino acid backbone and an orthogonally accessible side chain, it allows scientists to engineer peptides with superior pharmacokinetic profiles and complex, highly specific functionalities. Its proficient use, grounded in the principles of Boc-SPPS and orthogonal protection chemistry, is a key enabler in the ongoing quest to develop more potent and durable peptide-based therapeutics.

References

-

Tetrahedron. 259221-91-5 | this compound. Tetrahedron. [Link]

-

AAPPTec. Fmoc-D-Glu(OAll)-OH [204251-33-2]. AAPPTec. [Link]

-

Aapptec Peptides. Boc-D-Glu(OBzl)-OH [35793-73-8]. Aapptec. [Link]

-

AAPPTec, LLC. Safety Data Sheet: Boc-D-Glu(OtBu)-OH. AAPPTec. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Reuther, C. et al. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. [Link]

-

Isidro-Llobet, A. et al. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

Sources

- 1. This compound | 259221-91-5 [sigmaaldrich.com]

- 2. 259221-91-5 | this compound | Tetrahedron [thsci.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to BOC-D-GLU(OALL)-OH (CAS: 259221-91-5)

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on N-α-Boc-D-glutamic acid γ-allyl ester, hereafter referred to as BOC-D-GLU(OALL)-OH. This guide moves beyond a simple datasheet to provide field-proven insights into its synthesis, strategic applications, and critical experimental protocols, grounded in established chemical principles.

Foundational Understanding: Identity and Strategic Value

It is critical to establish from the outset that this compound, despite the "GLU" abbreviation, is a derivative of D-glutamic acid , not D-glucose. Its strategic importance in modern synthetic chemistry, particularly in peptide science, stems from its unique trifunctional nature:

-

An α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

-

An α-carboxyl group that remains free for standard amide bond formation.

-

A γ-carboxyl group on the side chain, which is selectively protected as an allyl ester.

This arrangement of protecting groups provides an elegant solution for orthogonal protection strategies . The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the allyl group is stable to these conditions but can be selectively cleaved using palladium catalysis.[1] This orthogonality is the cornerstone of its utility, enabling complex, site-specific modifications of peptides that would otherwise be challenging to achieve.[2][3]

Core Physicochemical & Structural Data

A summary of the core data for this compound is presented below for easy reference.[4][5][6]

| Property | Value |

| CAS Number | 259221-91-5 |

| Molecular Formula | C₁₃H₂₁NO₆ |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5-(prop-2-en-1-yloxy)-5-oxopentanoic acid |

| Synonyms | Boc-D-glutamic acid γ-allyl ester, this compound, N-Boc-D-glutamic acid 5-allyl ester |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% - 98% (HPLC) |

| Storage Temperature | 2-8°C, sealed in a dry, dark place |

| InChI Key | VNZYUMCXQWYCAW-SECBINFHSA-N |

| SMILES | C=CCOC(=O)CCNC(=O)OC(C)(C)C |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound requires the selective esterification of the γ-carboxyl group of Boc-D-glutamic acid, leaving the α-carboxyl group free. While various methods exist for selective esterification[7], a common and effective laboratory-scale approach is the Mitsunobu reaction, which proceeds under mild, neutral conditions.[8]

The causality behind this choice is the reaction's ability to activate a hydroxyl group (from allyl alcohol) for nucleophilic attack by a carboxylate, overcoming the need for harsh acidic catalysis which could risk premature deprotection of the Boc group.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is adapted from established procedures for selective esterification.[8]

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Boc-D-glutamic acid (1.0 eq.) and triphenylphosphine (PPh₃, 1.3 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add allyl alcohol (1.3 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction upon adding the azodicarboxylate.

-

Slow Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.3 eq.) dropwise to the stirred mixture. The slow addition maintains temperature control and minimizes side reactions.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Concentrate the reaction mixture in vacuo. The resulting residue can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure this compound product.

Core Application: Orthogonal Strategy in Peptide Synthesis

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl protection strategy. It enables the synthesis of peptides with a latent reactive site on a D-amino acid residue, which imparts enhanced resistance to enzymatic degradation.[9]

The workflow involves incorporating the residue into the growing peptide chain, followed by the selective, on-resin deprotection of the allyl group to unmask the side-chain carboxylate for further modification.

Caption: SPPS workflow for peptide modification using this compound.

The Keystone Reaction: Palladium-Catalyzed Allyl Deprotection

The selective removal of the allyl ester is the most critical reaction involving this compound. It proceeds via a well-established mechanism involving a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[10][11]

Mechanism Explained:

-

Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl group and inserts into the carbon-oxygen bond, forming a π-allylpalladium(II) complex and liberating the free carboxylate.

-

Nucleophilic Attack: A nucleophilic "scavenger" (e.g., phenylsilane, morpholine, or dimedone) attacks the π-allyl complex. The choice of scavenger is critical; it must be a soft nucleophile that irreversibly traps the allyl group, driving the reaction forward and preventing re-allylation of the desired product.

-

Reductive Elimination: The scavenger-allyl adduct is released, regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Simplified catalytic cycle for Pd(0)-mediated allyl ester deprotection.

Experimental Protocol: On-Resin Allyl Deprotection

This protocol is a robust method for deprotecting the glutamic acid side chain on a peptide still bound to the solid support.[1][12][13]

-

Resin Preparation: Swell the peptide-resin (containing the this compound residue, 1.0 eq.) in anhydrous dichloromethane (DCM).

-

Deprotection Cocktail: In a separate flask, under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2-0.3 eq.) and a scavenger such as phenylsilane (PhSiH₃, 15-20 eq.) in anhydrous DCM. Note: The catalyst is air-sensitive, though some studies show tolerance to atmospheric conditions for short periods.[14]

-

Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture gently at room temperature for 30-60 minutes.

-

Monitoring & Repetition: Monitor the reaction for completeness (e.g., via a microcleavage and LC-MS analysis). If incomplete, drain the solution and repeat the treatment with a fresh cocktail.

-

Washing: Once deprotection is complete, thoroughly wash the resin to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is:

-

DCM (5x)

-

0.5% Sodium diethyldithiocarbamate in DMF (3x, 5 min each) to scavenge residual palladium.

-

DMF (5x)

-

DCM (5x)

-

-

Verification: The resin-bound peptide now possesses a free side-chain carboxyl group, ready for subsequent modification.

Advanced Applications: On-Resin Peptide Cyclization

A primary motivation for using this compound is to facilitate the synthesis of cyclic peptides.[2][3] On-resin cyclization offers advantages over solution-phase methods by minimizing intermolecular side reactions due to the pseudo-dilution effect on the solid support.

The general strategy involves synthesizing a linear peptide containing both the orthogonally protected glutamic acid and another residue with a protected, nucleophilic side chain (e.g., Fmoc-L-Lys(Boc)-OH). After assembling the linear sequence, the side-chain protecting groups of the two residues are selectively removed, and an intramolecular amide bond (a lactam bridge) is formed.

Caption: Logical workflow for on-resin lactam bridge formation.

The longer side chain of glutamic acid often provides greater flexibility and higher cyclization yields compared to aspartic acid.[12]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. Based on available Safety Data Sheet (SDS) information, the following precautions are advised.[15]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C). Keep away from strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and water.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

-

Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Online]. Available: [Link]

-

Aaron Chemicals LLC. (n.d.). Safety Data Sheet: this compound. [Online]. Available: [Link]

-

Ingale, S., & Dawson, P. E. (2011). On resin side-chain cyclization of complex peptides using CuAAC. Organic Letters, 13(11), 2822–2825. [Online]. Available: [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. [Online]. Available: [Link]

-

Schiller, P. W., et al. (1989). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 34(5), 392-396. [Online]. Available: [Link]

-

ACS Green Chemistry Institute. (n.d.). Metal- catalysed cleavage of allyl esters. [Online]. Available: [Link]

-

Jensen, K. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? [Online]. Available: [Link]

-

Albericio, F., et al. (1990). Synthesis of beta- and gamma-fluorenylmethyl esters of respectively N alpha-Boc-L-aspartic acid and N alpha-Boc-L-glutamic acid. The Journal of Organic Chemistry, 55(12), 3730-3735. [Online]. Available: [Link]

-

Isenegger, P. G., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(17), 6930–6935. [Online]. Available: [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Online]. Available: [Link]

-

Plummer, A. M., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. RSC Medicinal Chemistry, 12(9), 1544–1550. [Online]. Available: [Link]

-

Greenbook.net. (n.d.). Material Safety Data Sheet. [Online]. Available: [Link]

-

Zhang, Y., et al. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. ResearchGate. [Online]. Available: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. This compound | 259221-91-5 [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biotage.com [biotage.com]

- 15. aaronchem.com [aaronchem.com]

Navigating Glycosylation Chemistry: A Technical Guide to BOC-D-GLU(OALL)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Boc-D-glutamic acid γ-allyl ester (BOC-D-GLU(OALL)-OH), a pivotal building block in contemporary chemical biology and drug discovery. This document delves into its chemical properties, supplier landscape, and detailed experimental protocols, with a focus on orthogonal protection strategies that are critical for the synthesis of complex glycoconjugates and modified peptides.

The Strategic Importance of this compound in Synthesis

This compound is a derivative of D-glutamic acid, a non-proteinogenic amino acid, which has been strategically modified with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and an allyl (All) ester on the γ-carboxyl group. This unique combination of protecting groups allows for selective deprotection and subsequent modification, making it an invaluable tool for synthetic chemists.

The Boc group is a widely used acid-labile protecting group for amines.[1][2][3] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are common in solid-phase peptide synthesis (SPPS).[2] The allyl ester, on the other hand, is stable to acidic and basic conditions but can be selectively cleaved using a palladium(0) catalyst, often in the presence of a scavenger.[4][5] This orthogonality is the cornerstone of its utility, enabling chemists to unmask the γ-carboxyl group for further functionalization without disturbing the Boc-protected amine or other sensitive functionalities in the molecule.

This selective deprotection capability is particularly crucial in the synthesis of:

-

Glycopeptides: Where the exposed carboxyl group can be coupled to an amino-functionalized carbohydrate.

-

Branched or Cyclic Peptides: Allowing for side-chain modifications and cyclization.[4]

-

Complex Drug Conjugates: Facilitating the attachment of payloads or targeting moieties.

Supplier and Market Analysis

The availability and purity of this compound are critical for reproducible research and development. Several chemical suppliers offer this reagent, often with varying purity grades and in different quantities.

| Property | Value | References |

| CAS Number | 259221-91-5 | |

| Molecular Formula | C13H21NO6 | |

| Molecular Weight | 287.31 g/mol | |

| Typical Purity | ≥98% | |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C |

Key Suppliers:

-

Sigma-Aldrich (Merck): Lists this compound from suppliers such as Combi-Blocks, Inc. and AA BLOCKS, INC. Pricing is typically available upon logging into an institutional account.

-

ChemicalBook: Provides a platform to connect with various global suppliers and manufacturers of this compound.

-

BLDpharm: A supplier of research chemicals, including derivatives like Fmoc-D-Glu(OAll)-OH, which indicates their capability in this area of chemistry.[6]

Pricing for this compound is subject to market fluctuations, quantity, and supplier. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing. Bulk inquiries for larger scale synthesis are also typically available.

Experimental Protocols and Methodologies

The following protocols are illustrative and should be adapted and optimized for specific applications.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dipeptidyl-peptidase I (DIPEA)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Kaiser test reagents

Workflow:

Caption: Standard Boc-SPPS cycle for incorporation of this compound.

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Boc Deprotection: Drain the DMF. Add a solution of 20-50% TFA in DCM to the resin and agitate for 20 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Orthogonal Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing the this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or another suitable scavenger (e.g., morpholine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Workflow:

Caption: Workflow for the palladium-catalyzed deprotection of the allyl ester.

Procedure:

-

Resin Preparation: Wash the peptide-resin with anhydrous DCM (4x) to remove any residual DMF and water.

-

Deprotection Cocktail: In a separate, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.025 M) and a scavenger like phenylsilane (e.g., 0.5 M) in anhydrous DCM.

-

Reaction: Add the deprotection cocktail to the peptide-resin and agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

-

Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove the palladium catalyst and scavenger byproducts.

-

Confirmation: The deprotection can be confirmed by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry.

The resulting free γ-carboxyl group is now available for further modification, such as coupling with another amino acid, an amine-modified sugar, or a reporter molecule.

Applications in Glycoconjugate Synthesis

The synthesis of glycoconjugates, such as glycopeptides and glycolipids, is essential for studying their roles in various biological processes.[7][8] this compound serves as a versatile linker in this context. After incorporation into a peptide and selective deprotection of the allyl group, the exposed carboxylic acid can be coupled to an amino-functionalized monosaccharide or oligosaccharide. This strategy allows for the precise placement of carbohydrate moieties onto a peptide backbone, mimicking natural glycoproteins.

The synthesis of acyl glucuronides, which are important metabolites of many drugs, can also be facilitated by related chemistries.[9][10] The principles of selective acylation and mild deprotection are central to these synthetic routes.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex biomolecules. Its orthogonal protecting group strategy provides chemists with the flexibility to perform selective modifications, which is indispensable in the fields of peptide chemistry, glycobiology, and drug discovery. A thorough understanding of its properties, supplier landscape, and reaction conditions is paramount for its successful application in the laboratory and beyond. As the demand for sophisticated bioconjugates and therapeutic peptides continues to grow, the importance of reagents like this compound will undoubtedly increase.

References

-

Boc-D-Glu(OBzl)-OH | 35793-73-8. Aapptec Peptides. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Fmoc-D-Glu(OAll)-OH | 204251-33-2. AAPPTEC. [Link]

-

Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate. ResearchGate. [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

-

PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. [Link]

-

Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Boc Deprotection Mechanism. YouTube. [Link]

-

Chemical O‐Glycosylations: An Overview. National Institutes of Health. [Link]

-

Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]

-

Stereoselective oxidative glycosylation of anomeric nucleophiles with alcohols and carboxylic acids. ResearchGate. [Link]

-

Direct Dehydrative Glycosylation of C1-Alcohols. National Institutes of Health. [Link]

-

Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. National Institutes of Health. [Link]

-

Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. University of Bristol. [Link]

-

Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. ResearchGate. [Link]

-

Strategies for the biological synthesis of D-glucuronic acid and its derivatives. PubMed. [Link]

-

Boc-Glu(OMe)-OH | 45214-91-3. Aapptec Peptides. [Link]

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Determination of BOC-D-GLU(OALL)-OH

Abstract

N-tert-Butoxycarbonyl-D-glutamic acid γ-allyl ester, commonly abbreviated as BOC-D-GLU(OALL)-OH, is a protected amino acid derivative crucial in peptide synthesis and the development of complex biomolecules. Understanding its solubility is a critical physical property that dictates its handling, reaction conditions, and formulation strategies.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the theoretical underpinnings of this compound's solubility and to experimentally determine its quantitative solubility profile. In the absence of extensive published empirical data, this document focuses on equipping the researcher with the foundational knowledge and detailed, validated protocols necessary to generate reliable solubility data in-house.

Introduction to this compound and Solubility

This compound is a derivative of D-glutamic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as an allyl ester (OAll). This strategic protection scheme allows for selective deprotection and modification in synthetic workflows.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is not merely a number but a critical parameter influencing bioavailability, formulation, and process chemistry.[1] For a compound like this compound, solubility dictates the choice of reaction solvents, purification methods, and its potential utility in aqueous-based biological assays.

Molecular Characteristics Influencing Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties:

-

Boc Group: The bulky, non-polar tert-butyl group significantly increases the lipophilicity of the molecule, favoring solubility in non-polar organic solvents.

-

Allyl Ester: This group also contributes to the non-polar character of the molecule.

-

Free Carboxylic Acid (-OH): This is the primary polar, hydrophilic functional group. It can deprotonate to form a carboxylate anion, drastically increasing aqueous solubility, especially in basic conditions. It also acts as a hydrogen bond donor.[2][3][4]

-

Urethane and Ester Linkages: These groups contain polar oxygen and nitrogen atoms that can act as hydrogen bond acceptors.[5]

The balance between the large non-polar protecting groups and the single polar carboxylic acid suggests that this compound will exhibit limited solubility in water but good solubility in many common organic solvents.

graph "Solubility_Factors" {

layout=neato;

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Main Compound

Compound [label="this compound", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Factors

Lipophilic [label="Lipophilic Character\n(Favors Organic Solvents)", pos="-3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hydrophilic [label="Hydrophilic Character\n(Favors Aqueous Solvents)", pos="3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Moieties

Boc [label="Boc Group", pos="-4,-1!", fillcolor="#FBBC05", fontcolor="#202124"];

OAll [label="Allyl Ester", pos="-2,-1!", fillcolor="#FBBC05", fontcolor="#202124"];

COOH [label="Carboxylic Acid", pos="2,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Backbone [label="Urethane/Ester\nBackbone", pos="4,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections

Compound -- Lipophilic [label="Driven by"];

Compound -- Hydrophilic [label="Driven by"];

Lipophilic -- Boc [dir=back];

Lipophilic -- OAll [dir=back];

Hydrophilic -- COOH [dir=back];

Hydrophilic -- Backbone [dir=back];

}

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is an ideal technique for accurately quantifying the concentration of the dissolved compound in the saturated solution.[1][6][7]

Example HPLC Method

-

Instrument: HPLC with UV Detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm (for the peptide bond/urethane)

-

Injection Volume: 10 µL

Calibration and Quantification

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent where it is freely soluble (e.g., Acetonitrile or DMSO).

-

Standard Curve: Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected solubility of the test samples.

-

Analysis: Inject the standards and the filtered samples from the solubility experiment onto the HPLC system.

-

Calculation: Plot the peak area from the standards against their known concentrations to generate a linear regression curve. Use the equation of this line to calculate the concentration of the experimental samples based on their measured peak areas.

Data Presentation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and reference.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Method Example: Dichloromethane 25 [Experimental Value] [Calculated Value] Shake-Flask / HPLC Example: Acetonitrile 25 [Experimental Value] [Calculated Value] Shake-Flask / HPLC Example: Water 25 [Experimental Value] [Calculated Value] Shake-Flask / HPLC Example: PBS (pH 7.4) 25 [Experimental Value] [Calculated Value] Shake-Flask / HPLC

Conclusion

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Lopes, J. N. C., et al. (2014). Solubility and solvation of monosaccharides in ionic liquids. Physical Chemistry Chemical Physics, 16(24), 12165–12175. Retrieved from [Link]

-

Perduns, U. (2001). HPLC for Food Analysis. American Laboratory. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Properties of Monosaccharides. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing Liquid Chromatography Methods for Food Analysis. Retrieved from [Link]

-

Oscarson, S. (2017). Protecting Groups in Synthesis of Monosaccharides' Derivatives. ResearchGate. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Drawell. (n.d.). Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Properties of Monosaccharides. Retrieved from [Link]

-

Quora. (2018). Why are monosaccharides highly water soluble? Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. krackeler.com [krackeler.com]

- 7. drawellanalytical.com [drawellanalytical.com]

(2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid structure

An In-Depth Technical Guide to (2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid

Abstract

(2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, commonly referred to in scientific literature as Boc-D-Glu(OAll)-OH, is a cornerstone building block in modern peptide chemistry. Its unique trifunctional structure, featuring a D-configured chiral center, an acid-labile N-α-Boc protecting group, and a palladium-labile γ-allyl ester, provides an elegant solution for complex peptide design. This guide offers a comprehensive overview of its structure, properties, synthesis, and strategic application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic reasoning behind its use, provide field-proven experimental protocols, and explore its role in the development of advanced peptide therapeutics, including cyclic and branched peptides with enhanced metabolic stability.

Physicochemical Properties and Structural Elucidation

The utility of this compound originates from its distinct chemical features. The D-enantiomeric form provides inherent resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in-vivo half-life of peptide drugs.[1] The molecule is comprised of three key functional domains: the D-glutamic acid core, the N-α-tert-butyloxycarbonyl (Boc) protecting group, and the γ-carboxyl allyl ester.

| Property | Value | Reference(s) |

| Compound Name | (2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid | |

| Common Abbreviation | This compound | [2] |

| CAS Number | 259221-91-5 | [2] |

| Molecular Formula | C₁₃H₂₁NO₆ | |

| Molecular Weight | 287.31 g/mol | |

| Appearance | White solid | |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [3] |

| SMILES String | OC(NC(OC(C)(C)C)=O)=O | |

| InChI Key | VNZYUMCXQWYCAW-SECBINFHSA-N | [4] |

The Strategic Imperative: Orthogonal Protection in Peptide Synthesis

The primary advantage of this compound lies in its role within an orthogonal protection strategy. In SPPS, "orthogonality" refers to the ability to selectively remove one class of protecting groups in the presence of others by using specific, non-interfering chemical conditions.[5][6] This molecule masterfully combines two such groups:

-

N-α-Boc Group: This group is labile to moderately strong acids, typically trifluoroacetic acid (TFA).[7] Its removal is the standard procedure for elongating the peptide chain in the N-to-C direction during Boc-based SPPS.[8]

-

γ-Allyl Ester Group: This group is stable to the acidic conditions used for Boc removal and the basic conditions used in alternative Fmoc-based synthesis.[9] It is selectively cleaved using a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[5][9][10]

This orthogonality is not merely a chemical curiosity; it is a powerful tool that unlocks advanced peptide architectures. It allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support, enabling on-resin modifications such as lactam bridge formation for cyclization, peptide branching, or the attachment of reporter molecules.[1][9]

Caption: Orthogonal deprotection of this compound.

Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A common and effective laboratory-scale synthesis involves the selective esterification of the γ-carboxyl group of N-Boc-D-glutamic acid. The Mitsunobu reaction is a well-established method for this transformation, offering mild conditions and good yields.[11]

Caption: Synthesis of this compound via Mitsunobu reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar esterifications and should be performed by trained personnel in a suitable chemical laboratory.[11]

-

Preparation: In an oven-dried, round-bottomed flask under an inert argon atmosphere, dissolve N-Boc-D-glutamic acid (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add allyl alcohol (1.2 eq.) to the stirred solution.

-

Cooling: Cool the flask in an ice bath to 0°C.

-

Mitsunobu Reaction: Add diisopropylazodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled, stirring mixture. Causality: The slow addition of DIAD is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Solid-Phase Peptide Synthesis

The true value of this compound is realized in its application. The following protocols outline its incorporation into a peptide sequence and the subsequent orthogonal deprotection of the allyl side chain.

Protocol 1: Incorporation into a Peptide Sequence (Boc-SPPS)

This protocol assumes a manual Boc-SPPS workflow on a standard resin (e.g., MBHA for peptide amides).

-

Resin Preparation: Start with the N-terminal Boc-deprotected peptide-resin in a reaction vessel.

-

Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), a coupling agent such as HBTU (2.9 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 eq.) in an appropriate solvent (e.g., DMF). Allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive species (an active ester), ensuring an efficient and rapid coupling reaction and minimizing the risk of racemization.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result indicates a complete reaction.

-

Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Selective On-Resin Deprotection of the Allyl Ester

This self-validating protocol must be performed under an inert atmosphere (Argon or Nitrogen) as the Palladium(0) catalyst is air-sensitive.[10]

-

Resin Swelling: Swell the peptide-resin containing the this compound residue in anhydrous DCM.

-

Deprotection Cocktail: In a separate, dry flask, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.) and a scavenger such as phenylsilane (PhSiH₃, 20 eq.) in anhydrous DCM. Causality: Phenylsilane acts as an efficient scavenger for the allyl cation generated during the reaction.[11] This prevents side reactions, such as re-alkylation of nucleophilic residues (e.g., Tryptophan) or the N-terminal amine if it is deprotected, ensuring the integrity of the peptide.

-

Reaction: Add the deprotection cocktail to the resin and agitate gently for 30-60 minutes at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample. Repeat if necessary.

-

Catalyst Removal: Wash the resin extensively with DCM, followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 20 min) to scavenge and remove residual palladium catalyst.[11]

-

Final Wash: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum. The γ-carboxyl group is now free for subsequent on-resin modification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 259221-91-5 | this compound | Tetrahedron [thsci.com]

- 3. peptide.com [peptide.com]

- 4. jk-sci.com [jk-sci.com]

- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Stability of BOC-D-GLU(OALL)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for N-α-tert-Butoxycarbonyl-D-glutamic acid γ-allyl ester (BOC-D-GLU(OALL)-OH), a critical building block in modern peptide synthesis. By synthesizing information from established chemical principles and analogous compounds, this document offers field-proven insights into maintaining the chemical integrity and purity of this reagent. We will explore the intrinsic chemical properties that dictate its stability, potential degradation pathways, and provide detailed protocols for its handling and for conducting stability assessments. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, ensuring the reliability and reproducibility of their scientific endeavors.

Introduction: The Pivotal Role of this compound in Peptide Synthesis

This compound is a non-natural amino acid derivative that offers significant advantages in solid-phase peptide synthesis (SPPS). The incorporation of a D-enantiomer enhances the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates. Furthermore, the orthogonal protecting group strategy, employing the acid-labile Boc group for the α-amino function and the palladium-labile allyl ester for the side-chain carboxyl group, allows for selective deprotection and on-resin modifications such as cyclization or branching.

The successful synthesis of complex peptides with high purity and yield is intrinsically linked to the quality of the starting materials. Therefore, a thorough understanding of the storage and stability of this compound is paramount. This guide will provide the necessary technical knowledge to ensure this reagent is handled and stored under optimal conditions, thereby safeguarding its chemical integrity.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for comprehending its stability profile.

| Property | Value |

| CAS Number | 259221-91-5[1][2] |

| Molecular Formula | C13H21NO6[1][2] |

| Molecular Weight | 287.31 g/mol [1][2] |

| Appearance | Typically a white to off-white solid |

| Purity | ≥98% (by HPLC) is common for research-grade material[1] |

| Synonyms | (2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid |

Recommended Storage Conditions: A Multi-faceted Approach

The long-term stability of this compound is contingent on a combination of factors, primarily temperature, moisture, and light.

Temperature: The Cornerstone of Stability

For long-term storage, it is recommended to store this compound at 2-8°C . This temperature range is consistently advised by suppliers and is based on the general principle of slowing down potential degradation reactions. While freezing (-20°C or lower) is a common practice for many biological reagents, for dry, solid amino acid derivatives, refrigeration is generally sufficient and avoids potential issues associated with freeze-thaw cycles, such as moisture condensation.

Moisture: The Hidden Catalyst of Degradation

This compound, like many amino acid derivatives, is hygroscopic. The presence of moisture can initiate hydrolysis of both the Boc protecting group and the allyl ester. Therefore, it is crucial to:

-

Store in a tightly sealed container: This is the first line of defense against ambient moisture.

-

Use a desiccator: For long-term storage, placing the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel) provides an additional layer of protection.

-

Equilibrate to room temperature before opening: To prevent condensation of atmospheric moisture onto the cold solid, always allow the container to warm to room temperature before opening.

Light: A Potential Energy Source for Degradation

Understanding and Mitigating Degradation Pathways

The stability of this compound is dictated by the chemical lability of its constituent parts: the Boc protecting group, the allyl ester, and the glutamic acid backbone.

Hydrolysis of the Boc Group

The tert-butoxycarbonyl (Boc) group is notoriously labile to strong acidic conditions.[3] However, it is generally stable under neutral and basic conditions.[4][5] The primary degradation pathway for the Boc group in the presence of moisture and acid is hydrolysis, which would result in the formation of the free amine.

Mitigation:

-

Strictly avoid acidic environments during storage.

-

Protect from moisture, which can create a localized acidic microenvironment.

Hydrolysis and Reactivity of the Allyl Ester

Allyl esters are relatively stable to both acidic and basic conditions, making them excellent orthogonal protecting groups.[6] However, they are not completely inert. Hydrolysis of the allyl ester to the free carboxylic acid can occur, particularly under strongly acidic or basic conditions, although at a slower rate than many other esters.[7] The allyl group itself can undergo other reactions, such as isomerization or reactions catalyzed by transition metals.

Mitigation:

-

Maintain a neutral pH environment.

-

Ensure the absence of transition metal contaminants.

Degradation of the Glutamic Acid Backbone

The glutamic acid core is generally stable. However, under harsh conditions such as high temperatures and acidic pH, glutamic acid can undergo thermal degradation to form pyroglutamic acid.[8] Other degradation pathways for glutamic acid can involve Strecker degradation in the presence of oxidizing agents.[9]

Mitigation:

-

Adhere to the recommended storage temperature of 2-8°C.

-

Avoid contact with strong oxidizing agents.

Experimental Protocols for Stability Assessment

For critical applications where the purity of this compound is paramount, it is advisable to perform in-house stability studies. The following are generalized protocols for assessing the purity and degradation of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most common and reliable method for determining the purity of this compound and for detecting any degradation products.

Protocol:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point. The gradient can be optimized to achieve good separation of the main peak from any impurities.

-

Detection: UV detection at a wavelength of 210-220 nm is generally effective for detecting the peptide bond and other chromophores.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. The appearance of new peaks over time under specific storage conditions indicates degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for identifying potential degradation products.

Protocol:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

-

Analysis: The spectrum should be consistent with the known structure of this compound. Key signals to monitor for degradation include:

-

Disappearance or chemical shift changes of the Boc group protons (a singlet at ~1.4 ppm).

-

Changes in the signals corresponding to the allyl group protons (multiplets between 5-6 ppm and a doublet around 4.6 ppm).

-

Appearance of new signals that could correspond to degradation products.

-

Safe Handling and In-Use Stability

Proper handling procedures are essential to maintain the integrity of this compound during routine laboratory use.

General Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.

-